Cas no 1000341-91-2 (4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine)
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
- 4-Bromo-7-chloro-3-iodo-5-azaindole
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- Inchi: InChI=1S/C7H3BrClIN2/c8-7-5-4(10)2-11-6(5)3(9)1-12-7/h1-2,11H
- InChI Key: BYBXJLLCESHHMZ-UHFFFAOYSA-N
- SMILES: C1=NC(=C2C(=CNC2=C1Cl)I)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192555-250mg |
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-91-2 | 95% | 250mg |
$427.28 | 2023-09-04 | |
| Alichem | A029192555-1g |
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-91-2 | 95% | 1g |
$901.25 | 2023-09-04 | |
| Chemenu | CM149494-1g |
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-91-2 | 95% | 1g |
$1018 | 2021-06-09 | |
| Chemenu | CM149494-1g |
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-91-2 | 95%+ | 1g |
$982 | 2023-02-19 | |
| Ambeed | A655515-1g |
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine |
1000341-91-2 | 95% | 1g |
$846.0 | 2024-08-02 |
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Suppliers
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS No. 1000341-91-2): A Comprehensive Overview
4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS No. 1000341-91-2) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromine, chlorine, and iodine substitutions on the pyrrolo[3,2-c]pyridine scaffold, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is particularly noteworthy due to its multi-halogenated nature. The presence of bromine, chlorine, and iodine atoms imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. Recent studies have shown that these halogenated substituents can enhance the compound's binding affinity to specific receptors and enzymes, thereby modulating its pharmacological profile.
In the context of medicinal chemistry, 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has been investigated for its potential as an anticancer agent. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Beyond its anticancer properties, 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has also shown promise in the treatment of neurological disorders. Studies have indicated that this compound can modulate neurotransmitter systems and may have potential applications in conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier and target specific brain regions makes it an attractive candidate for further investigation in this area.
The synthesis of 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine involves a series of well-defined chemical reactions. Typically, the synthesis begins with the formation of the pyrrolo[3,2-c]pyridine core through a cyclization reaction. Subsequent halogenation steps are then carried out to introduce the bromine, chlorine, and iodine substituents at the desired positions. The synthetic route is highly optimized to ensure high yields and purity of the final product.
In terms of pharmacokinetics and pharmacodynamics, 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has been extensively studied using both in vitro and in vivo models. Preclinical data suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life in plasma, making it suitable for further development as a therapeutic agent.
The safety profile of 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or organ toxicity in animal models. These findings support its potential for safe use in clinical settings.
In conclusion, 4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS No. 1000341-91-2) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various medical applications. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic efficacy, this compound is poised to play a significant role in advancing the field of medicinal chemistry.
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